9-ethyl-3-{[4-(ethylsulfonyl)piperazin-1-yl]methyl}-9H-carbazole
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Overview
Description
9-ETHYL-3-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}-9H-CARBAZOLE is a complex organic compound that belongs to the carbazole family. Carbazoles are nitrogen-containing heterocyclic compounds known for their diverse biological and photophysical properties. This particular compound is characterized by the presence of an ethyl group at the 9th position of the carbazole ring and a piperazine moiety substituted with an ethylsulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ETHYL-3-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}-9H-CARBAZOLE typically involves multi-step organic reactions. One common method starts with the alkylation of carbazole to introduce the ethyl group at the 9th position. This is followed by the formation of the piperazine ring and subsequent sulfonylation to introduce the ethylsulfonyl group. The final step involves the coupling of the piperazine moiety with the carbazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
9-ETHYL-3-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}-9H-CARBAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the carbazole ring, particularly at the 3- and 6-positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
9-ETHYL-3-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}-9H-CARBAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA.
Medicine: Explored for its potential use in the treatment of neurological disorders.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 9-ETHYL-3-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}-9H-CARBAZOLE involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cell signaling pathways, contributing to its anti-cancer properties.
Comparison with Similar Compounds
Similar Compounds
- 9-ETHYL-3-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}-9H-CARBAZOLE
- 9-ETHYL-3-{[4-(PHENYLSULFONYL)PIPERAZINO]METHYL}-9H-CARBAZOLE
Uniqueness
Compared to similar compounds, 9-ETHYL-3-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}-9H-CARBAZOLE is unique due to the presence of the ethylsulfonyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Properties
Molecular Formula |
C21H27N3O2S |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
9-ethyl-3-[(4-ethylsulfonylpiperazin-1-yl)methyl]carbazole |
InChI |
InChI=1S/C21H27N3O2S/c1-3-24-20-8-6-5-7-18(20)19-15-17(9-10-21(19)24)16-22-11-13-23(14-12-22)27(25,26)4-2/h5-10,15H,3-4,11-14,16H2,1-2H3 |
InChI Key |
NUGWJFUWGRBLBK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)S(=O)(=O)CC)C4=CC=CC=C41 |
Origin of Product |
United States |
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